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Foreword: Unveiling the Potential of a Versatile
Morpholine-Containing Scaffold
To the dedicated researchers, scientists, and drug development professionals who continually

strive to advance the frontiers of medicine, this technical guide offers a comprehensive

exploration of the chemical entity 3-[(morpholin-4-yl)methyl]benzaldehyde. The morpholine ring

is a privileged scaffold in medicinal chemistry, renowned for its ability to impart favorable

physicochemical properties such as increased aqueous solubility and metabolic stability to drug

candidates.[1] Its presence in numerous approved drugs is a testament to its utility in drug

design. This guide is meticulously crafted to provide not only the foundational knowledge of this

specific compound but also to illuminate the strategic thinking behind its synthesis and

characterization, thereby empowering you to harness its potential in your research endeavors.

Introduction to 3-[(Morpholin-4-
yl)methyl]benzaldehyde: A Building Block of Interest
3-[(Morpholin-4-yl)methyl]benzaldehyde, with the CAS number 446866-83-7, is an aromatic

aldehyde featuring a morpholine moiety connected to the benzene ring via a methylene bridge

at the meta position.[2][3] This structural arrangement offers a unique combination of a reactive

aldehyde group, a flexible linker, and a basic morpholine ring. The aldehyde functionality

serves as a versatile handle for a wide array of chemical transformations, including reductive

aminations, condensations, and multicomponent reactions, making it a valuable intermediate
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for the synthesis of more complex molecules.[4][5] The morpholine group, a common feature in

bioactive compounds, can influence pharmacokinetic properties and participate in crucial

hydrogen bonding interactions with biological targets.[1]

This guide will delve into the essential physicochemical properties of 3-[(morpholin-4-

yl)methyl]benzaldehyde, provide detailed, field-proven protocols for its synthesis and

characterization, and discuss its potential applications in drug discovery and development

based on the established roles of the morpholine scaffold.

Physicochemical and Computed Properties
A thorough understanding of a compound's physicochemical properties is paramount for its

application in research and development. The following table summarizes the key properties of

3-[(morpholin-4-yl)methyl]benzaldehyde.
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Property Value Source

IUPAC Name
3-[(morpholin-4-

yl)methyl]benzaldehyde
[2]

CAS Number 446866-83-7 [2][3]

Molecular Formula C12H15NO2 [2][6]

Molecular Weight 205.25 g/mol [2][6]

Appearance Powder or liquid [7]

Purity
≥95% (typical commercial

grade)
[2]

Canonical SMILES
C1COCCN1CC2=CC=CC(=C2

)C=O
[2]

InChI Key
KMYNYFKOOXFQGB-

UHFFFAOYSA-N
[2]

XLogP3 1.4 [8]

Hydrogen Bond Donor Count 0 [8]

Hydrogen Bond Acceptor

Count
3 [8]

Rotatable Bond Count 3 [8]

Topological Polar Surface Area 38.8 Å² [8]

Heavy Atom Count 15 [8]

Formal Charge 0 [8]

Complexity 224 [8]

Synthesis of 3-[(Morpholin-4-
yl)methyl]benzaldehyde: Plausible Synthetic
Strategies
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While a specific, peer-reviewed synthesis protocol for 3-[(morpholin-4-yl)methyl]benzaldehyde

is not readily available in the current literature, its structure strongly suggests two highly

plausible and efficient synthetic routes: the Mannich reaction and reductive amination. Both

methods are widely used in organic synthesis for the formation of β-amino carbonyl

compounds and substituted amines, respectively.

Proposed Synthetic Workflow: A Comparative Overview
The choice between the Mannich reaction and reductive amination would depend on the

availability of starting materials, desired scale, and reaction conditions. Below is a conceptual

workflow comparing these two approaches.

Synthetic Strategies for 3-[(morpholin-4-yl)methyl]benzaldehyde

Route A: Mannich-type Reaction Route B: Reductive Amination

Starting Materials:
3-Formylbenzaldehyde

Morpholine
Formaldehyde

Mannich Reaction
(Aminoalkylation)

3-[(morpholin-4-yl)methyl]benzaldehyde

Starting Materials:
3-Formylbenzaldehyde

Morpholine

Reductive Amination

3-[(morpholin-4-yl)methyl]benzaldehyde
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Caption: Comparative workflow of plausible synthetic routes.

Experimental Protocol 1: Synthesis via Reductive
Amination
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Reductive amination is a robust and widely employed method for the synthesis of amines from

carbonyl compounds.[5][9] This process involves the initial formation of an iminium ion from the

reaction of an aldehyde or ketone with an amine, followed by in situ reduction to the

corresponding amine.

Causality Behind Experimental Choices: This one-pot procedure is advantageous as it avoids

the isolation of the potentially unstable iminium intermediate. The choice of sodium

triacetoxyborohydride as the reducing agent is strategic; it is a mild and selective reagent that

is particularly effective for the reductive amination of aldehydes and does not reduce the

aldehyde starting material.[10] Dichloromethane is selected as the solvent due to its inertness

and ability to dissolve both the reactants and the intermediate. Acetic acid acts as a catalyst to

facilitate the formation of the iminium ion.

Step-by-Step Methodology:

Reaction Setup: To a solution of 3-formylbenzaldehyde (1.0 eq) in dichloromethane (DCM,

0.2 M) at room temperature, add morpholine (1.1 eq) followed by glacial acetic acid (0.1 eq).

Iminium Formation: Stir the reaction mixture at room temperature for 1 hour to facilitate the

formation of the iminium ion.

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15

minutes.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 2-4 hours).

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM

(3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash

column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of

ethyl acetate in hexanes) to afford the pure 3-[(morpholin-4-yl)methyl]benzaldehyde.
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Experimental Protocol 2: Synthesis via the Mannich
Reaction
The Mannich reaction is a three-component condensation that forms a C-C bond through the

aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][11][12] In the context

of synthesizing our target molecule, a variation of this reaction using an aromatic aldehyde as

the substrate can be envisioned.

Causality Behind Experimental Choices: The Mannich reaction is typically carried out under

acidic conditions to generate the electrophilic Eschenmoser's salt or a similar iminium ion from

formaldehyde and the secondary amine (morpholine).[11] 3-Formylbenzaldehyde, while not

having a traditional enolizable proton, can participate in this reaction under certain conditions,

or a related aminoalkylation at the benzylic position can be achieved. Ethanol is a common

solvent for Mannich reactions, and refluxing provides the necessary energy to drive the

reaction to completion.

Step-by-Step Methodology:

Reagent Preparation: In a round-bottom flask, combine morpholine (1.2 eq) and a 37%

aqueous solution of formaldehyde (1.2 eq) in ethanol (0.5 M).

Iminium Salt Formation: Cool the mixture in an ice bath and slowly add concentrated

hydrochloric acid (HCl) to adjust the pH to ~1-2. Stir for 30 minutes to form the

morpholinomethyl iminium salt.

Reaction with Aldehyde: To this mixture, add 3-formylbenzaldehyde (1.0 eq) and heat the

reaction to reflux.

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-12

hours).

Workup: Cool the reaction mixture to room temperature and neutralize with a saturated

aqueous solution of NaHCO₃.

Extraction and Purification: Extract the product into ethyl acetate (3x). Combine the organic

layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by

flash column chromatography.
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Analytical Characterization: A Self-Validating
System
Rigorous analytical characterization is essential to confirm the identity and purity of the

synthesized 3-[(morpholin-4-yl)methyl]benzaldehyde. The following techniques provide a self-

validating system to ensure the structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: This technique will provide information on the number of different types of protons

and their chemical environments. Expected signals would include:

A singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm).

Multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the

benzene ring.

A singlet for the benzylic methylene protons (-CH₂-) adjacent to the morpholine nitrogen.

Two triplets corresponding to the protons on the morpholine ring (-CH₂-N- and -CH₂-O-).

¹³C NMR: This will confirm the carbon framework of the molecule. Key expected signals

include:

A signal for the aldehyde carbonyl carbon (C=O) at δ > 190 ppm.

Signals for the aromatic carbons.

Signals for the benzylic methylene carbon and the two distinct carbons of the morpholine

ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected

absorption bands include:

A strong C=O stretch for the aldehyde at ~1700 cm⁻¹.
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C-H stretching vibrations for the aromatic and aliphatic protons.

C-O-C stretching for the ether linkage in the morpholine ring.

Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and can provide

information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) should

be used to confirm the elemental composition. The expected [M+H]⁺ ion would have an m/z

corresponding to the molecular weight of the compound plus the mass of a proton.

Potential Biological Activities and Applications in
Drug Discovery
While specific biological data for 3-[(morpholin-4-yl)methyl]benzaldehyde is not yet published,

the morpholine scaffold is a well-established pharmacophore with a wide range of biological

activities.[1] The presence of this moiety suggests that the title compound could serve as a

valuable starting point for the development of novel therapeutic agents.

The Morpholine Scaffold in Medicinal Chemistry
The morpholine ring is found in a variety of approved drugs, including the antibiotic linezolid,

the anticancer agent gefitinib, and the antidepressant reboxetine. Its utility stems from its ability

to:

Improve Pharmacokinetic Properties: The morpholine group can enhance aqueous solubility

and metabolic stability, leading to improved oral bioavailability.[1]

Act as a Hydrogen Bond Acceptor: The oxygen and nitrogen atoms of the morpholine ring

can participate in hydrogen bonding interactions with biological targets, contributing to

binding affinity.

Serve as a Bioisosteric Replacement: It can be used as a bioisostere for other cyclic amines

or less stable functional groups.

Potential Therapeutic Areas for Derivatives
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Derivatives of 3-[(morpholin-4-yl)methyl]benzaldehyde could be explored for a variety of

therapeutic applications, including:

Oncology: Many kinase inhibitors and other anticancer agents incorporate the morpholine

moiety.[13][14]

Infectious Diseases: The morpholine ring is present in several antibacterial and antifungal

agents.[15]

Central Nervous System (CNS) Disorders: The ability of the morpholine scaffold to modulate

the properties of CNS-active compounds is well-documented.[16]

Future Research Directions
The versatile aldehyde functionality of 3-[(morpholin-4-yl)methyl]benzaldehyde makes it an

ideal starting material for the generation of compound libraries for high-throughput screening.

Future research should focus on:

Synthesis of Derivatives: Utilizing the aldehyde for reactions such as Wittig olefination,

Horner-Wadsworth-Emmons reaction, and the formation of hydrazones and oximes to create

a diverse range of new chemical entities.

Biological Screening: Evaluating the synthesized derivatives in a variety of biological assays

to identify potential lead compounds.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of

active compounds to optimize their potency, selectivity, and pharmacokinetic properties.

The following diagram illustrates a potential workflow for the utilization of 3-[(morpholin-4-

yl)methyl]benzaldehyde in a drug discovery program.
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Drug Discovery Workflow

3-[(morpholin-4-yl)methyl]benzaldehyde
(Starting Material)

Library Synthesis
(e.g., Reductive Amination, Condensation)

High-Throughput Screening
(Biological Assays)

Hit Identification

Structure-Activity Relationship (SAR)
& Lead Optimization

Active Compounds

Preclinical Development

Optimized Leads
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Caption: Drug discovery workflow utilizing the target compound.

Conclusion
3-[(Morpholin-4-yl)methyl]benzaldehyde represents a promising and versatile building block for

medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the proven

utility of the morpholine scaffold, makes it an attractive starting point for the development of
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novel therapeutic agents. This technical guide has provided a comprehensive overview of its

properties, plausible synthetic routes with detailed protocols, and a forward-looking perspective

on its potential applications. It is our hope that this information will serve as a valuable resource

for researchers and scientists, catalyzing new discoveries and advancements in the field of

drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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